molecular formula C11H18N2O3 B2680591 N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide CAS No. 2094848-87-8

N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide

Cat. No.: B2680591
CAS No.: 2094848-87-8
M. Wt: 226.276
InChI Key: VMJGAWIZTYOKRM-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide is a synthetic organic compound with the molecular formula C11H18N2O3 and a molecular weight of 226.276 g/mol. This compound is characterized by its unique structure, which includes an oxolane ring and a prop-2-enamido group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylamine with 5-[(prop-2-enamido)methyl]oxolane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amido group.

Scientific Research Applications

N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-{4-[(prop-2-enamido)methyl]benzoyl}pyrrolidine-2-carboxamide
  • N-acrylamidoacetaldehyde dimethyl acetal

Uniqueness

N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide is unique due to its oxolane ring structure and the presence of the prop-2-enamido group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N,N-dimethyl-5-[(prop-2-enoylamino)methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-10(14)12-7-8-5-6-9(16-8)11(15)13(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJGAWIZTYOKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(O1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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